2,2,4-Trimethylhexane-1,6-diamine
Overview
Description
2,2,4-Trimethylhexane-1,6-diamine is an organic compound with the molecular formula C9H22N2. It is a diamine, meaning it contains two amino groups (-NH2) attached to a hexane backbone. This compound is known for its use in the production of high-performance polymers and resins, particularly in the field of polyamides and polyurethanes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,2,4-Trimethylhexane-1,6-diamine typically involves the reaction of 1,6-hexanediamine with trimethylchlorosilane under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to dechlorination to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the hydrogenation of isophorone to form trimethylcyclohexanol, followed by oxidation with nitric acid to produce the corresponding diacid. This diacid is then converted to the diamine via a dinitrile intermediate .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding oxides or nitriles.
Reduction: This compound can be reduced to form various amine derivatives.
Substitution: It can participate in substitution reactions, where one or both amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Nitric acid is commonly used as an oxidizing agent.
Reduction: Hydrogenation using catalysts such as palladium or platinum.
Substitution: Halogenating agents like trimethylchlorosilane are often employed.
Major Products:
Oxidation: Formation of nitriles or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or other functionalized derivatives.
Scientific Research Applications
2,2,4-Trimethylhexane-1,6-diamine has a wide range of applications in scientific research and industry:
Chemistry: Used as a building block for the synthesis of high-performance polymers and resins.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polyamides, polyurethanes, and other high-performance materials used in aerospace, automotive, and electronics industries
Mechanism of Action
The mechanism of action of 2,2,4-Trimethylhexane-1,6-diamine involves its interaction with various molecular targets, primarily through its amino groups. These interactions can lead to the formation of stable complexes with metals, proteins, and other biomolecules. The compound’s ability to form hydrogen bonds and participate in nucleophilic substitution reactions makes it a versatile reagent in both organic and inorganic chemistry .
Comparison with Similar Compounds
Hexamethylenediamine: Another diamine with a similar structure but without the methyl substitutions.
Isophoronediamine: Contains a cyclohexane ring with amino groups, offering different reactivity and properties.
1,3-Cyclohexanebis(methylamine): A cyclic diamine with different spatial arrangement and reactivity.
Uniqueness: 2,2,4-Trimethylhexane-1,6-diamine is unique due to its branched structure, which imparts distinct physical and chemical properties. The presence of methyl groups enhances its steric hindrance, affecting its reactivity and interaction with other molecules. This makes it particularly valuable in the synthesis of polymers and resins with specific performance characteristics .
Properties
IUPAC Name |
2,2,4-trimethylhexane-1,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N2/c1-8(4-5-10)6-9(2,3)7-11/h8H,4-7,10-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUZDQXWVYNXHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)CC(C)(C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10863128 | |
Record name | 1,6-Hexanediamine, 2,2,4-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10863128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid with an amine odor; [Epoxy Technology MSDS] | |
Record name | 2,2,4-Trimethyl-1,6-hexanediamine | |
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CAS No. |
3236-53-1, 25513-64-8 | |
Record name | 2,2,4-Trimethyl-1,6-hexanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3236-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,2,4-Trimethyl-1,6-hexanediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003236531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimethyl-1,6-hexanediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025513648 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,6-Hexanediamine, 2,2,4-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,6-Hexanediamine, 2,2,4-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10863128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,4(or 2,4,4)-trimethylhexane-1,6-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.770 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,2,4-trimethylhexane-1,6-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.811 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2,4-TRIMETHYL-1,6-HEXANEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PN9C5291DR | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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